Iopanoic acid, (-)-

Description

Historical Context of Iopanoic Acid Chemical Development

The development of iopanoic acid, chemically known as 3-amino-α-ethyl-2,4,6-triiodobenzenepropanoic acid, dates back to the mid-20th century. nih.gov It was first approved as a drug in 1951. wikipedia.org The principal driver for its synthesis was the need for effective diagnostic imaging agents. endocrine-abstracts.org Due to the high atomic number of the three iodine atoms within its molecular structure, iopanoic acid is radiopaque, meaning it effectively absorbs X-rays. who.int

This property made it highly suitable for use as a radiocontrast medium, particularly for cholecystography—the radiographic visualization of the gallbladder. endocrine-abstracts.orgwikipedia.org When administered orally, iopanoic acid is absorbed from the gastrointestinal tract, conjugated in the liver, and subsequently concentrated in the gallbladder. endocrine-abstracts.orgwikipedia.org This accumulation enhances the contrast of the biliary system on X-ray images, aiding in the diagnosis of conditions like gallstones. endocrine-abstracts.org While its use in clinical imaging has diminished with the advent of newer technologies, its well-defined chemical properties and biological interactions established its foundation for a secondary, and perhaps more enduring, role in scientific research. endocrine-abstracts.orglibretexts.org

Stereochemical Considerations: The Significance of (-)-Iopanoic Acid and Racemic Mixtures in Research

A critical aspect of iopanoic acid's chemical identity is its chirality. The carbon atom in the butanoic acid side chain to which the ethyl group is attached is a stereocenter. Consequently, iopanoic acid exists as a pair of enantiomers: (+)-iopanoic acid and (-)-iopanoic acid. The compound has historically been synthesized and studied as a racemic mixture, a 50:50 mixture of both enantiomers. nih.govnih.gov The IUPAC name, (RS)-2-[(3-Amino-2,4,6-triiodophenyl)methyl]butanoic acid, explicitly denotes this racemic nature. nih.gov

In chemical and pharmacological research, the distinction between individual enantiomers and a racemic mixture is of paramount importance. nih.gov Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit stereoselectivity, meaning they interact differently with each enantiomer of a chiral compound. nih.govepa.gov One enantiomer may be responsible for the desired biological activity, while the other may be less active, inactive, or even elicit different effects. glpbio.com

Overview of Iopanoic Acid's Role as a Model Compound in Biochemical and Toxicological Studies

Beyond its historical use in diagnostics, iopanoic acid has emerged as an invaluable model compound for studying the thyroid hormone system. nih.gov Its primary role in modern research is that of a potent inhibitor of the iodothyronine deiodinase (DIO) enzymes. nih.govnih.gov These enzymes are crucial for the regulation of thyroid hormones, catalyzing the conversion of the prohormone thyroxine (T4) into the more biologically active triiodothyronine (T3). who.intnih.gov

There are three main types of deiodinase enzymes (DIO1, DIO2, and DIO3), and iopanoic acid has been shown to inhibit their activity, making it a "pan-inhibitor". nih.govnih.gov This inhibitory action allows researchers to modulate the levels of active thyroid hormone in experimental systems, from cell cultures to animal models. nih.govnih.gov By creating a state of controlled T3 deficiency, scientists can investigate the downstream consequences of thyroid hormone disruption on various physiological and developmental processes. nih.gov

For instance, iopanoic acid has been used in toxicological studies to characterize the mechanistic links between deiodinase inhibition and adverse developmental outcomes, such as impaired amphibian metamorphosis. nih.gov It serves as a benchmark chemical for understanding how environmental contaminants might disrupt the thyroid axis. Interestingly, further research has revealed that in addition to being an inhibitor, iopanoic acid can also act as a substrate for type 1 deiodinase (DIO1), undergoing monodeiodination itself. nih.gov This dual role as both an inhibitor and a substrate adds a layer of complexity to its biochemical profile and underscores its utility as a multifaceted research tool.

Interactive Data Table: Iopanoic Acid Inhibition of Deiodinase Enzymes

This table summarizes the inhibitory potency of iopanoic acid on different deiodinase enzymes as reported in a study using Xenopus laevis.

| Enzyme Target | IC50 (μM) | Finding |

| Human DIO1 | 97 | Concentration-dependent inhibition observed. nih.gov |

| Human DIO2 | 231 | Concentration-dependent inhibition observed. nih.gov |

| Human DIO3 | >1000 | No significant inhibition under assay conditions. nih.gov |

| X. laevis DIO3 | >1000 | No significant inhibition under assay conditions. nih.gov |

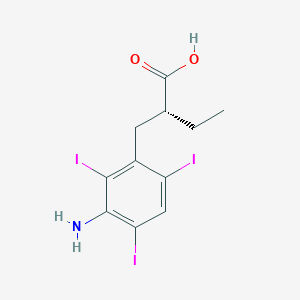

Structure

3D Structure

Properties

CAS No. |

17879-97-9 |

|---|---|

Molecular Formula |

C11H12I3NO2 |

Molecular Weight |

570.93 g/mol |

IUPAC Name |

(2R)-2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoic acid |

InChI |

InChI=1S/C11H12I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5H,2-3,15H2,1H3,(H,16,17)/t5-/m1/s1 |

InChI Key |

OIRFJRBSRORBCM-RXMQYKEDSA-N |

SMILES |

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |

Isomeric SMILES |

CC[C@H](CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |

Canonical SMILES |

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |

Origin of Product |

United States |

Advanced Chemical Synthesis and Preparation of Iopanoic Acid and Its Derivatives

Established Synthesis Methodologies for Iopanoic Acid

The creation of iopanoic acid involves a precise, multi-step chemical process, followed by rigorous purification to achieve the desired standard for experimental use.

The synthesis of iopanoic acid is accomplished through a structured, multi-step sequence. echemi.comnih.gov A common pathway begins with a Perkin condensation reaction involving a mixture of m-nitrobenzaldehyde, butyric anhydride, and sodium butyrate, which is heated under reflux in xylene for approximately 12 hours. echemi.com This initial step yields m-nitro-α-ethylcinnamic acid.

Following the condensation, the resulting acid is extracted using an aqueous alkali solution and is subsequently reduced with hydrogen in the presence of a Raney nickel catalyst. echemi.com This reduction step converts the nitro group to an amine, forming m-amino-α-ethylhydrocinnamic acid. echemi.com The final key stage is the iodination of this intermediate. echemi.comnih.gov The m-amino-α-ethylhydrocinnamic acid is treated with iodine monochloride in an acetic acid solution, which introduces three iodine atoms onto the benzene (B151609) ring, yielding crude iopanoic acid. echemi.comnih.gov

To obtain a high-purity product suitable for analytical and research purposes, the crude iopanoic acid undergoes purification. The most commonly cited method is crystallization. echemi.comnih.gov The crude solid is dissolved in a suitable solvent, such as ethyl acetate, and allowed to crystallize, which effectively removes impurities. echemi.comnih.gov

For derivatives of iopanoic acid, and in cases where isomeric purity is critical, chromatographic techniques are employed. sci-hub.se Methods such as column chromatography and high-performance liquid chromatography (HPLC) are necessary to separate the desired product from reaction byproducts or to resolve diastereomers, which can form when iopanoic acid is coupled to chiral molecules. sci-hub.seacs.org For instance, the purification of diacylglycerol esters of iopanoic acid required HPLC to remove impurities resulting from the incomplete resolution of the parent iopanoic acid enantiomers. sci-hub.se

Radioiodination Techniques for Iopanoic Acid Labeling

For applications in radiopharmaceutical research and certain metabolic studies, iopanoic acid is labeled with a radioactive isotope of iodine.

A successful method for radioiodinating iopanoic acid is through isotope exchange in a non-aqueous medium. umich.eduscispace.com This reaction is typically performed using sodium iodide (e.g., Na¹²⁵I) in a melt of pivalic acid. umich.eduscispace.comumich.edu Pivalic acid serves a dual role in this process, acting as both the solvent and an acid catalyst. umich.eduscispace.com The exchange reaction occurs rapidly; for iopanoic acid, the radioiodination is essentially complete within 10 minutes at a temperature of 155°C. umich.eduscispace.com In comparison, conducting the reaction at a lower temperature of 100°C required 60 minutes to achieve an 84% radiochemical yield. umich.eduscispace.com The catalytic role of pivalic acid is significant, as demonstrated by a comparative study using neopentyl alcohol, where the radiochemical yield was only 33% under similar conditions, accompanied by the formation of side-products. umich.eduscispace.com

| Substrate | Temperature (°C) | Time | Radiochemical Yield (%) | Reference |

|---|---|---|---|---|

| Iopanoic acid | 155 | 10 min | ~100 | umich.edu, scispace.com |

| Iopanoic acid | 100 | 60 min | 84 | umich.edu, scispace.com |

| Glyceryl 1,3-dipalmitoyl-2-iopanoate | 155 | 60 min | Not specified | umich.edu, scispace.com |

The isotope exchange method in molten pivalic acid is also effective for producing iopanoic acid with high specific activity. umich.eduscispace.com Studies have successfully afforded ¹²⁵I-labeled iopanoic acid with a specific activity exceeding 700 Ci/mmol. umich.eduscispace.comumich.eduresearchgate.net This high specific activity is crucial for sensitive detection in nuclear medicine imaging and tracer studies, where a high signal-to-noise ratio is required.

Synthesis of Iopanoic Acid Derivatives for Mechanistic Elucidation

Iopanoic acid serves as a parent compound for the synthesis of various derivatives designed to probe specific biological mechanisms. These derivatives are created by modifying the functional groups of the iopanoic acid molecule.

For example, to investigate the role of the amine group, tyropanoate sodium was synthesized. nih.gov This was achieved through the butyrylation of the amine group of iopanoic acid by heating it with butyric anhydride, which yielded tyropanoic acid with an 84% yield. nih.gov This derivative was developed based on the observation that aromatic amino compounds are often detoxified in vivo via acylation. nih.gov

In another study, to create probes for protein kinase C, iopanoic acid was incorporated into a diacylglycerol structure. sci-hub.se This involved a dicyclohexylcarbodiimide (B1669883) (DCC) coupling reaction between iopanoic acid and a glycerol (B35011) backbone. sci-hub.seacs.org

Furthermore, to understand the structural features affecting in vivo deiodination, a derivative lacking the amino group, ω-(2,4,6-Triiodophenyl)-α-ethyl-propionic acid, was synthesized from iopanoic acid. umich.edu This was accomplished through a reductive deamination sequence using nitrous acid followed by the addition of copper powder in methanol. umich.edu Iopanoic acid has also been used as a model deiodinase inhibitor to characterize thyroid hormone-mediated processes. nih.govresearchgate.net

| Derivative Name | Synthetic Modification | Purpose of Synthesis | Reference |

|---|---|---|---|

| Tyropanoate sodium | Butyrylation of the amine group | To create a more water-soluble derivative and study effects of amine group modification. | nih.gov |

| 1-Palmitoyl-2(S)-iopanoyl-3-O-trityl-sn-glycerol | Esterification (DCC coupling) to a glycerol backbone | To create a diacylglycerol analogue for probing protein kinase C. | sci-hub.se |

| ω-(2,4,6-Triiodophenyl)-α-ethyl-propionic acid | Reductive deamination (removal of the amino group) | To study the metabolic stability and structural features affecting in vivo deiodination. | umich.edu |

Chemical Modifications to Functional Groups for Structure-Activity Relationship Studies

Iopanoic acid has been the subject of various chemical modifications to explore its structure-activity relationships (SAR), primarily concerning its well-known inhibitory effects on iodothyronine deiodinase enzymes and its interactions with other biological targets. benchchem.comwikipedia.org These studies involve targeted alterations of its key functional groups—the aromatic amino group, the carboxylic acid moiety, and the chiral center of the butanoic acid side chain—to probe the structural requirements for biological activity and to develop derivatives with altered or improved properties. google.comresearchgate.netsci-hub.se

A significant modification involves the substitution of the 3-amino group on the triiodophenyl ring. A direct comparison with its analogue, Iophenoxic acid, which features a hydroxyl group (–OH) at the same position, reveals a dramatic difference in biological behavior. researchgate.netresearchgate.net The replacement of the amino group (–NH2) in iopanoic acid with a hydroxyl group results in a molecule that binds with exceptionally high affinity to human serum albumin (HSA). researchgate.netresearchgate.net This modification eliminates a potential hydrogen bond with Arg257 in the binding site, yet it leads to a much longer plasma half-life for iophenoxic acid (81 days) compared to iopanoic acid (1-2 days). researchgate.netnih.gov This highlights the critical role of the 3-substituent in determining the pharmacokinetic profile and protein-binding affinity of the molecule. researchgate.net

| Compound | 3-Position Functional Group | Key Activity Difference |

| Iopanoic Acid | –NH₂ (Amino) | Lower binding affinity to Human Serum Albumin (HSA); shorter plasma half-life. researchgate.netnih.gov |

| Iophenoxic Acid | –OH (Hydroxyl) | High-affinity binding to HSA; significantly longer plasma half-life. researchgate.netresearchgate.netnih.gov |

The carboxylic acid functional group has also been a target for modification to create derivatives with novel biological activities. Research into inhibitors of thyroid hormone uptake has shown that while the carboxylic acid group is not an absolute requirement for activity, its removal or alteration generally leads to reduced inhibition, partly by affecting the compound's hydrophobicity. In one notable study, the carboxylic acid of iopanoic acid was esterified with glycerol to create diacylglycerol analogues intended as probes for protein kinase C (PK-C). sci-hub.se This modification effectively converted iopanoic acid into a lipid-like molecule. sci-hub.se

Further investigation into these diacylglycerol derivatives involved the synthesis of four distinct diastereomers to study the stereochemical requirements for PK-C binding and activation. sci-hub.se The results demonstrated that the binding to and activation of protein kinase C is stereospecific for the glycerol backbone; analogues with the naturally occurring L-glycerol configuration were active, whereas the D-isomers were essentially inactive. Interestingly, the chirality of the iopanoic acid side chain itself did not influence the binding affinity, indicating that the enzyme's active site is sensitive to the stereochemistry of the lipid portion but not the appended iopanoyl group.

| Derivative Type | Stereochemistry | Protein Kinase C (PK-C) Binding |

| Iopanoyl-diacylglycerol (L-glycerol backbone) | Natural L-isomer backbone | Active; competes for binding with [³H]PDBu. |

| Iopanoyl-diacylglycerol (D-glycerol backbone) | Unnatural D-isomer backbone | Inactive. |

| 1,3-Iopanoyl-diacylglycerol (L-isomer) | L-isomer | Did not compete for binding. |

| 1,3-Iopanoyl-diacylglycerol (D-isomer) | D-isomer | Able to compete for binding. |

These studies collectively demonstrate that modifications to the functional groups of iopanoic acid can profoundly alter its biological properties, from its pharmacokinetics and protein-binding characteristics to its activity at various enzymatic targets. researchgate.netsci-hub.se Such SAR studies are crucial, positioning iopanoic acid and its analogues as valuable lead compounds for designing more specific and potent inhibitors of deiodinases or probes for other biological systems.

Solid State Chemistry and Polymorphism of Iopanoic Acid

Identification and Characterization of Iopanoic Acid Polymorphs

Research has identified and characterized three distinct solid forms of iopanoic acid: two crystalline forms, designated as Form I and Form II, and one amorphous form. nih.gov An additional fourth form, identified as a benzene (B151609) solvate, was also isolated but was found to be too unstable at room temperature for conclusive characterization. nih.gov

A variety of analytical techniques have been employed to distinguish and characterize these forms:

X-Ray Diffraction (XRD): X-ray analysis is a fundamental tool for identifying polymorphs, as different crystal structures produce unique diffraction patterns. irdg.org This technique successfully confirmed that two of the solid iopanoic acid forms were crystalline, while the third was amorphous. nih.gov

Thermal Analysis: Methods like Differential Scanning Calorimetry (DSC) and thermal microscopy were used to investigate the thermal behavior of each form. nih.gov

Spectroscopy: Infrared (IR) spectroscopy was utilized to obtain information about the molecular structure and bonding within the different solid forms. nih.govnihs.go.jp

Microscopy: Scanning Electron Microscopy (SEM) provided insights into the surface topography and morphology of the solid particles. nih.gov

Dissolution Studies: The intrinsic dissolution rates of the polymorphs were measured to characterize their solubility properties. Significant differences were observed, with the amorphous form demonstrating a tenfold greater intrinsic dissolution rate than the commercially available Form I. nih.gov Form II's dissolution rate was found to be 1.5 times greater than that of Form I. nih.gov The rank order for both intrinsic dissolution and peak solubilities was determined to be: Amorphous > Form II > Form I. nih.govslideshare.net

The stability of these forms varies under certain conditions. While Form II is relatively stable in aqueous saturated solutions, the amorphous form is unstable and rapidly converts to the more stable Form I under similar conditions. nih.gov

Table 1: Summary of Iopanoic Acid Solid Forms and Characterization Findings

| Form | Type | Key Characterization Findings | Relative Dissolution Rate |

| Form I | Crystalline | Commercially available form. nih.gov | Baseline (1x) nih.gov |

| Form II | Crystalline | Relatively stable in aqueous solutions. nih.gov Exhibits a unique endothermic peak at 139°C in DSC analysis. researchgate.net | 1.5x greater than Form I nih.gov |

| Amorphous | Amorphous | Rapidly converts to Form I in aqueous saturated solutions. nih.gov | 10x greater than Form I nih.gov |

| Benzene Solvate | Crystalline (Solvate) | Unstable at room temperature. nih.gov | Not determined |

Nucleation Mechanisms in Iopanoic Acid Crystallization

Nucleation is the first step in the formation of a new thermodynamic phase, such as a crystal from a solution. researchgate.net The mechanism of nucleation is a critical factor in determining which polymorph is formed. researchgate.net Nucleation can be categorized as either homogeneous, occurring spontaneously in a pure solution, or heterogeneous, which is induced by impurities or a foreign surface. researchgate.net

In the context of iopanoic acid, the observed transformation of the amorphous form into Form I in an aqueous environment highlights a key crystallization pathway. nih.gov The amorphous state is thermodynamically unstable and provides a driving force for the nucleation and subsequent growth of a more stable crystalline form. The rapid nature of this conversion suggests that the nucleation of Form I is readily favored under these conditions. nih.gov

The ability to control which polymorph crystallizes is of significant interest. The stability of supersaturated solutions, from which crystals nucleate, can be influenced by additives. For instance, certain polymers can act as crystallization inhibitors by impeding the nucleation rates of crystals or by slowing their growth. researchgate.net This principle is used to maintain the amorphous state of some substances and enhance their dissolution characteristics. researchgate.netacs.org The rapid crystallization of iopanoic acid's amorphous form into Form I in solution demonstrates the importance of controlling nucleation to maintain a desired solid form. nih.gov

Thermal Analysis of Iopanoic Acid Crystalline Forms (e.g., DSC)

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are essential for characterizing the different solid forms of a compound. asianpubs.org Since polymorphs have different crystal lattice energies and structures, they typically exhibit distinct thermal behaviors, such as different melting points and enthalpies of fusion. researchgate.netasianpubs.org

DSC analysis of iopanoic acid has revealed clear differences between its crystalline polymorphs, Form I and Form II. researchgate.net The DSC thermograms show that Form II has an additional endothermic peak at 139 °C, which is absent in the thermogram for Form I. researchgate.netasianpubs.org This event is hypothesized to correspond to a desolvation process, suggesting that Form II may be a solvate that loses its included solvent upon heating before eventually melting. researchgate.netasianpubs.org

A typical DSC curve for a substance that can exist in an amorphous state might show a glass transition (Tg), followed by an exothermic crystallization event (Tc), and finally an endothermic melting peak (Tm) of the newly formed crystalline phase. researchgate.net For the crystalline forms of iopanoic acid, the primary thermal event is melting. Quantitative thermal data for iopanoic acid reports an enthalpy of fusion (ΔfusH) of 27.7 kJ/mol at a melting point of 427 K (154 °C), which likely corresponds to the stable Form I. nist.gov

Table 2: Thermal Properties of Iopanoic Acid Crystalline Forms

| Crystalline Form | Key Thermal Events (DSC) | Melting Point | Enthalpy of Fusion (ΔfusH) |

| Form I | Single endothermic melting peak. researchgate.net | 154 °C (427 K) nist.gov | 27.7 kJ/mol nist.gov |

| Form II | Additional endothermic peak at 139 °C (possible desolvation) followed by melting. researchgate.netasianpubs.org | Not explicitly stated, but distinct from Form I. | Not explicitly stated. |

Biochemical Interactions and Enzymatic Mechanisms of Iopanoic Acid

Interactions with Iodothyronine Deiodinases (DIOs)

Iopanoic acid is a potent inhibitor of iodothyronine deiodinases, the enzymes responsible for the activation and inactivation of thyroid hormones. wikipedia.orgpatsnap.com These enzymes, specifically types 1, 2, and 3 (DIO1, DIO2, and DIO3), are crucial for regulating the levels of the active thyroid hormone, triiodothyronine (T3), from its precursor, thyroxine (T4). oup.comwikipedia.orgfrontiersin.org Iopanoic acid's interaction with these enzymes disrupts the peripheral conversion of T4 to T3, which is a key mechanism of its biochemical effect. wikipedia.orgpatsnap.com Studies have investigated its inhibitory effects on all three deiodinase isozymes. nih.govepa.gov Furthermore, research has revealed that iopanoic acid not only acts as an inhibitor but can also serve as a substrate for Type 1 deiodinase. wikipedia.orgoup.com

Mechanism of Deiodinase Inhibition by Iopanoic Acid

The primary mechanism by which iopanoic acid exerts its effect on thyroid hormone metabolism is through the inhibition of deiodinase enzymes. patsnap.com This inhibition reduces the conversion of T4 to the more metabolically active T3. patsnap.com Research indicates that iopanoic acid acts as a potent in vitro inhibitor of all three deiodinase isozymes. epa.gov The nature of this inhibition has been characterized as competitive, suggesting it vies with the natural substrates (iodothyronines) for the enzyme's active site. oup.combioscientifica.comnih.gov

Iopanoic acid is a well-characterized inhibitor of Type 1 deiodinase (DIO1), an enzyme primarily found in the liver, kidney, and thyroid. wikipedia.orgoup.com It potently inhibits the 5'-deiodinase activity of this enzyme, which is responsible for converting T4 to T3 in the periphery. wikipedia.org The inhibitory effect is concentration-dependent, with one study determining a half-maximal inhibitory concentration (IC50) of 97 µM for human DIO1. nih.govnih.gov This inhibition is competitive, suggesting that iopanoic acid directly interacts with the enzyme's active site, which contains a rare selenocysteine (B57510) residue. bioscientifica.com

Iopanoic acid also demonstrates inhibitory action against Type 2 deiodinase (DIO2). wikipedia.orgarvojournals.org DIO2 is critical for locally regulating intracellular T3 levels in tissues such as the brain, pituitary, and brown adipose tissue by converting T4 to T3. arvojournals.orgnih.gov The inhibition of DIO2 by iopanoic acid has been shown to be concentration-dependent. arvojournals.org Studies have established an IC50 value of 231 µM for the inhibition of human DIO2, indicating a lower potency compared to its effect on DIO1. nih.govnih.gov Blockade of DIO2 activity by iopanoic acid has been shown to abolish T4-induced cellular signaling pathways, such as Akt phosphorylation and Rac activation, in human umbilical vein endothelial cells. nih.gov

The interaction of iopanoic acid with Type 3 deiodinase (DIO3), the primary physiological inactivator of thyroid hormones, has yielded varied results across different studies. frontiersin.orgepa.gov One study reported that iopanoic acid did not inhibit human or Xenopus laevis DIO3 under their specific assay conditions. nih.govnih.gov Conversely, other research has described iopanoic acid as a potent pan-inhibitor of all three DIOs, including DIO3, in in vitro settings. epa.gov Supporting this, a study on murine epidermis found that topical application of iopanoic acid led to a dose-dependent decrease in DIO3 activity. nih.gov Furthermore, in a study using human induced pluripotent stem cell-derived cardiomyocytes, the addition of iopanoic acid, described as a competitive inhibitor of iodothyronine deiodination, enhanced the T3-induced expression of certain cardiac genes, suggesting an inhibition of DIO3's T3-inactivating function. nih.gov

Iopanoic acid functions as a broad, or pan-, inhibitor of deiodinase enzymes but exhibits some specificity in its potency towards the different isozymes. nih.govepa.govnih.gov Its inhibitory action is strongest against DIO1, followed by DIO2, as indicated by their respective IC50 values. nih.govnih.gov The nature of this inhibition is competitive. oup.combioscientifica.com This suggests that iopanoic acid binds to the active site of the deiodinase, competing with the natural substrates like T4 and T3. oup.combioscientifica.com This competitive inhibition is thought to involve an interaction with the selenocysteine residue that is crucial for the catalytic activity of these enzymes. bioscientifica.com

| Enzyme Target | Type of Inhibition | IC50 Value (Human) | Source(s) |

| Type 1 Deiodinase (DIO1) | Competitive | 97 µM | nih.govbioscientifica.comnih.gov |

| Type 2 Deiodinase (DIO2) | Inhibitor | 231 µM | nih.govnih.gov |

| Type 3 Deiodinase (DIO3) | Varies by study | Not consistently reported | nih.govepa.govnih.govnih.gov |

Iopanoic Acid as a Substrate for Deiodinase Enzymes

In addition to its role as an inhibitor, a significant finding has been the identification of iopanoic acid as a substrate for Type 1 deiodinase. wikipedia.orgnih.govoup.comnih.gov This discovery challenged the long-held view of iopanoic acid solely as a DIO inhibitor. oup.comoup.com Using a nonradioactive iodide-release assay and liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers demonstrated that DIO1 can catalyze the monodeiodination of iopanoic acid. oup.comoup.comnih.gov This enzymatic reaction was confirmed by detecting a substantial release of iodide when iopanoic acid was incubated with murine liver microsomes containing DIO1. oup.com The reaction was inhibited by propylthiouracil (B1679721) (PTU), a specific DIO1 inhibitor, and was dependent on the concentration of the reducing cosubstrate dithiothreitol (B142953) (DTT), further confirming it as a genuine enzymatic process. oup.comoup.com This dual role as both a competitive inhibitor and a substrate suggests a complex interaction with DIO1, where it can occupy the active site and also be chemically modified by the enzyme. oup.com

Structural Basis of Deiodinase Interaction: Amino Acid Residues and Catalytic Core

Iopanoic acid is a potent inhibitor of iodothyronine deiodinases, the enzymes responsible for the activation and inactivation of thyroid hormones. wikipedia.org These enzymes, specifically type 1 (D1) and type 2 (D2) deiodinases, catalyze the conversion of the prohormone thyroxine (T4) to the more biologically active triiodothyronine (T3). wikipedia.orgnih.gov Iopanoic acid acts as a competitive inhibitor of both D1 and D2 deiodinases. nih.gov

The inhibitory activity of iopanoic acid is also noted in amphibian models, where it has been shown to inhibit human D1 and D2, but not type 3 deiodinase (D3). nih.gov While the precise crystallographic structure of iopanoic acid bound to deiodinase is not detailed in the provided results, the competitive nature of the inhibition suggests that it binds to the active site of the enzyme, competing with the natural substrate, T4. In addition to being an inhibitor, iopanoic acid can also act as a substrate for type 1 deiodinase, undergoing monodeiodination in a microsomal mouse liver preparation. wikipedia.org

Protein Binding Interactions

Iopanoic acid exhibits significant binding to plasma proteins, which influences its distribution and pharmacokinetics. It binds to human serum albumin, one of the primary transport proteins in the blood. nih.gov The dissociation constant (K) for the binding of iopanoate to human serum albumin has been determined to be 0.15 µM. nih.gov

Interestingly, its binding affinity to albumin is lower than that of iophenoxic acid, a structurally similar compound. nih.govresearchgate.net The higher affinity of iophenoxic acid is attributed to the presence of a phenol (B47542) group, which forms multiple hydrogen bonds with amino acid residues like Tyr 150 and Arg 257 in the binding site of albumin. researchgate.net In contrast, iopanoic acid possesses an amine group instead of a hydroxyl group at the corresponding position, leading to weaker binding. researchgate.net

Iopanoic acid also interacts with other thyroid hormone transport proteins. It can interfere with the binding of thyroid hormones to transthyretin (TTR), another important plasma transport protein. nih.gov Furthermore, studies in rat pituitary cells have shown that at higher concentrations (greater than 10 µM), iopanoic acid can inhibit the binding of iodothyronines to their nuclear receptors. nih.gov This suggests a broader interaction with proteins involved in thyroid hormone signaling, beyond just plasma transport.

Binding to Serum Albumin: Affinity and Specificity

Iopanoic acid exhibits a notable binding affinity for human serum albumin (HSA), a key determinant in its pharmacokinetic profile. Research employing ultrafiltration techniques has quantified this interaction, revealing a dissociation constant (K) of 0.15 µM for the iopanoate-HSA complex. nih.gov This binding is significant, though demonstrably lower than that of its structural analog, iophenoxic acid, which displays a dissociation constant of 0.013 µM. nih.gov The exceptionally high affinity of iophenoxate for a single site on serum albumin is considered the primary reason for its prolonged persistence in plasma. nih.gov

Contrasting studies using ultracentrifugation have indicated the presence of approximately two to three high-affinity binding sites for iopanoic acid on the HSA molecule. nih.gov Interestingly, within the concentration ranges examined in these particular experiments, iopanoic acid was reported to bind more strongly than iophenoxic acid, a finding that diverges from other reports. nih.gov

The primary binding location for iopanoic acid and similar compounds on HSA is identified as drug site 1, a major binding site for anionic molecules located in sub-domain IIA of the protein. nih.govresearchgate.net While iopanoic acid binds with a reduced affinity, its predecessor, iophenoxic acid, was found to occupy a total of four binding sites on HSA in co-crystal structures, with drug sites 1 and 2 being the most likely to be occupied at clinical concentrations. nih.govresearchgate.net The interaction at these sites is reversible and non-covalent in nature. nih.gov

Table 1: Comparative Binding Affinities for Serum Albumin

| Compound | Dissociation Constant (K) | Number of High-Affinity Binding Sites |

|---|---|---|

| Iopanoic Acid | 0.15 µM nih.gov | ~2-3 nih.gov |

| Iophenoxic Acid | 0.013 µM nih.gov | 1 (primary high-affinity site) nih.gov |

Structural Determinants of Albumin Binding: Role of Functional Groups and Desolvation

The difference in binding affinity between iopanoic acid and iophenoxic acid is primarily attributed to a specific structural modification on the iodinated benzyl (B1604629) ring. nih.govresearchgate.net Iopanoic acid possesses an amino group at the 3-position, whereas iophenoxic acid has a hydroxyl group at this same position. nih.govresearchgate.net This seemingly minor substitution has significant consequences for the molecule's interaction with the binding pocket of human serum albumin (HSA).

Crystallographic analyses of the HSA-iophenoxic acid complex reveal that the high-affinity binding to drug site 1 is heavily influenced by polar interactions. nih.govresearchgate.net Specifically, the 3-hydroxyl group of iophenoxic acid forms three hydrogen bonds with the side chains of two amino acid residues in the binding site: Tyrosine-150 (Tyr 150) and Arginine-257 (Arg 257). nih.govresearchgate.net

The lower binding affinity of iopanoic acid is a direct result of the replacement of this critical 3-hydroxyl group with an amino group. nih.govresearchgate.net This substitution eliminates the hydrogen bonding interaction with Arg 257 that is observed with iophenoxic acid. nih.govresearchgate.net This finding highlights the crucial role of specific polar interactions in achieving high-affinity binding within drug site 1 of HSA. nih.gov

Furthermore, the process of desolvation plays a significant role in the binding mechanism. The high-affinity binding of iophenoxic acid is believed to be driven by the extensive desolvation of the compound as it enters the binding pocket, coupled with the pocket's ability to provide a complete set of salt-bridging or hydrogen-bonding partners for the compound's polar groups. nih.govresearchgate.net The disruption of these optimal interactions in iopanoic acid, due to the change in the functional group, leads to its weaker binding to albumin. nih.govresearchgate.net

Table 2: Key Structural Features and Interactions in Albumin Binding

| Compound | Functional Group at Position 3 | Key Hydrogen Bonding Interactions in Drug Site 1 | Consequence for Binding Affinity |

|---|---|---|---|

| Iopanoic Acid | Amino (-NH2) | Reduced hydrogen bonding; loss of interaction with Arg 257 nih.govresearchgate.net | Lower affinity nih.govresearchgate.net |

| Iophenoxic Acid | Hydroxyl (-OH) | Forms three hydrogen bonds with Tyr 150 and Arg 257 nih.govresearchgate.net | High affinity nih.govresearchgate.net |

Pharmacokinetic Modeling and Mechanistic Biotransformation Studies

Absorption Mechanisms and Influencing Factors

The absorption of orally administered Iopanoic acid, (-)- is a critical determinant of its bioavailability and subsequent efficacy as a diagnostic agent. The primary mechanism of absorption and the key factors that modulate this process are detailed below.

Following oral administration, Iopanoic acid, (-)- is absorbed from the small intestine into the bloodstream primarily through the process of passive diffusion. drugbank.com This mechanism is driven by the concentration gradient of the compound across the intestinal mucosa. As a lipophilic molecule, Iopanoic acid, (-)- can readily traverse the lipid bilayer of the enterocytes without the need for a specific carrier protein or the expenditure of metabolic energy. The rate of passive diffusion is influenced by several physicochemical properties of the drug, including its lipid solubility and molecular size, as well as the surface area of the absorptive site.

The absorption of Iopanoic acid, (-)- is significantly influenced by the presence of bile salts and certain dietary components, particularly fats. wikipedia.org Bile salts, which are natural surfactants produced by the liver and secreted into the duodenum, play a crucial role in the solubilization of lipophilic substances. They facilitate the formation of micelles, which encapsulate the Iopanoic acid, (-)- molecules, thereby increasing their concentration in the aqueous environment of the intestinal lumen and enhancing their contact with the mucosal surface for absorption.

A high-fat meal consumed prior to or concurrently with the administration of Iopanoic acid, (-)- can further enhance its absorption. wikipedia.org Dietary fats stimulate the release of cholecystokinin, a hormone that triggers the contraction of the gallbladder and the release of bile into the small intestine. The resulting increased concentration of bile salts in the gut lumen improves the solubilization and subsequent absorption of Iopanoic acid, (-)-. Studies in dogs have demonstrated that the presence of bile salts increases both the dissolution rate and the rate of absorption of iopanoic acid from the intestine. wikipedia.org

| Factor | Effect on Absorption | Mechanism |

|---|---|---|

| Bile Salts | Enhances | Increases solubilization through micelle formation. |

| High-Fat Diet | Enhances | Stimulates bile secretion, leading to increased bile salt concentration in the intestine. |

Distribution Kinetics and Compartmental Analysis

Once absorbed into the systemic circulation, Iopanoic acid, (-)- undergoes distribution to various tissues and organs. Its distribution pattern is a key aspect of its pharmacokinetic profile and is essential for its function as a contrast agent for the hepatobiliary system.

Iopanoic acid, (-)- exhibits a high affinity for tissues with a rich blood supply, with a particular predilection for the liver. nih.gov Upon entering the bloodstream, it binds extensively to plasma proteins, primarily albumin, which serves as a carrier for its transport to the liver. drugbank.com The liver is the primary site of uptake and metabolism of Iopanoic acid, (-)-.

A physiologic and pharmacokinetic model developed in rats has provided insights into the tissue distribution of iopanoate. nih.gov This model demonstrated that after gastric administration, the concentration of the compound was measured in blood and eight other major tissue distribution compartments. nih.gov The study revealed that even in the liver, the tissue concentrations did not exceed 30 µg/g. nih.gov

A significant feature of the pharmacokinetics of Iopanoic acid, (-)- is its participation in enterohepatic circulation. nih.gov After its uptake by the liver and conjugation, the resulting metabolite is excreted into the bile and subsequently released into the small intestine. A portion of this conjugated metabolite can be reabsorbed from the intestine back into the portal circulation and returned to the liver. vulcanchem.com

The occurrence of enterohepatic recirculation has been clearly demonstrated in animal models. nih.gov In a study conducted in dogs, the glucuronide conjugate of iopanoic acid, its major metabolite, was instilled into the duodenum. vulcanchem.com On average, 31% of the administered dose was recovered in the bile within 8 hours, confirming the presence of an enterohepatic recirculation of the conjugated form. vulcanchem.com The slow rise and plateau of the excretion curve observed in this study suggest that the reabsorption may be a slow process or may be dependent on the deconjugation of the metabolite in the gut. vulcanchem.com

The clinical implication of this enterohepatic cycling is a prolongation of the half-life of Iopanoic acid, (-)- and its metabolites in the body, which can contribute to its sustained presence and efficacy as a contrast agent. nih.gov

Metabolic Fate and Excretion Pathways

The biotransformation and subsequent elimination of Iopanoic acid, (-)- are critical processes that terminate its pharmacological action and facilitate its removal from the body.

The primary metabolic pathway for Iopanoic acid, (-)- is conjugation with glucuronic acid in the liver. epa.gov This phase II metabolic reaction is catalyzed by UDP-glucuronyltransferases and results in the formation of Iopanoic acid glucuronide, a more water-soluble conjugate. nih.gov This glucuronide is the main metabolite found in the bile. nih.gov

In addition to glucuronidation, there is evidence to suggest that Iopanoic acid, (-)- can also serve as a substrate for type 1 deiodinase. pharmacompass.com This enzyme can catalyze the monodeiodination of the compound, representing a potential minor metabolic pathway. wikipedia.org

The excretion of Iopanoic acid, (-)- and its metabolites occurs predominantly through the biliary system. nih.gov The glucuronide conjugate is actively secreted into the bile, leading to its accumulation in the gallbladder, which is the basis for its use in cholecystography. epa.gov A smaller portion of the drug and its metabolites are eliminated via the kidneys through urinary excretion. nih.gov The balance between biliary and urinary excretion can be influenced by hepatic function. oup.com

| Pharmacokinetic Parameter | Description |

|---|---|

| Absorption | Passive diffusion in the small intestine, enhanced by bile salts and dietary fat. |

| Distribution | High affinity for the liver; distributed to blood and eight other major tissue compartments in rats. |

| Metabolism | Primarily glucuronide conjugation in the liver. Minor pathway may involve deiodination. |

| Excretion | Mainly biliary excretion of the glucuronide conjugate; a smaller fraction is excreted in the urine. |

| Enterohepatic Circulation | The glucuronide conjugate undergoes enterohepatic recirculation, prolonging its presence in the body. |

Development of Physiologic Pharmacokinetic Models for Iopanoic Acid

To better understand and predict the absorption, distribution, metabolism, and excretion (ADME) of iopanoic acid, physiologic pharmacokinetic (PBPK) models have been developed. nih.gov These models are mathematical representations of the physiological processes that govern the fate of a compound in the body, providing a more mechanistic approach than traditional pharmacokinetic modeling. dtic.milsemanticscholar.org

The development of such models is crucial for understanding the complex interplay of factors affecting the compound's disposition. nih.gov By integrating physiological parameters with compound-specific data, PBPK models can simulate the pharmacokinetics of iopanoic acid and help explain clinically observed phenomena. nih.gov

Analytical Chemistry Methodologies for Iopanoic Acid Research

Chromatographic Techniques

Chromatographic methods are central to the separation and quantification of Iopanoic acid from related substances and impurities. High-Performance Liquid Chromatography (HPLC) is the predominant technique, utilized in various modes to achieve optimal separation and analysis.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and determining the concentration of Iopanoic acid. Reversed-phase HPLC (RP-HPLC) is commonly employed, where Iopanoic acid is separated on a non-polar stationary phase, such as a C18 column. nih.gov The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. nih.gov

Detection is often performed using a UV spectrophotometer, as the aromatic ring structure of Iopanoic acid allows for strong ultraviolet absorbance. For instance, in the analysis of related radiological contrast media, spectrophotometric analysis of eluates at 240 nm has been utilized. nih.gov The method's high sensitivity and resolution enable the accurate quantification of the main compound and the detection of trace-level impurities. While specific validated methods for Iopanoic acid are proprietary or detailed in pharmacopeial monographs, methods for analogous compounds like iophenoxic acid provide insight into typical parameters. For iophenoxic acid, a limit of detection of 0.05 µg/mL has been reported using a gradient HPLC system. nih.gov

Table 1: Representative HPLC Parameters for Analysis of Iodinated Aromatic Acids

| Parameter | Specification | Source |

|---|---|---|

| Column | C18 Reversed-Phase | nih.gov |

| Mobile Phase | Acetonitrile-Water Mixture | nih.gov |

| Detection | UV Spectrophotometry (e.g., 240 nm) | nih.gov |

| Application | Quantification and Purity Assessment | nih.gov |

For enhanced retention and separation of ionizable compounds like Iopanoic acid on reversed-phase columns, ion-pair HPLC is a powerful variation. sigmaaldrich.com Iopanoic acid, being a carboxylic acid, can exist in an ionized (anionic) state depending on the mobile phase pH. In standard RP-HPLC, this can lead to poor retention and peak shape. sigmaaldrich.com

Ion-pair chromatography addresses this by introducing an ion-pairing reagent, such as a quaternary ammonium salt for an acidic analyte, into the mobile phase. This reagent forms an electrically neutral ion pair with the ionized Iopanoic acid. technologynetworks.com The resulting neutral complex has increased hydrophobicity, leading to a greater affinity for the non-polar stationary phase, thereby improving retention and resolution. sigmaaldrich.com This technique has been specifically cited for the analysis of radiological contrast media, including Iopanoic acid. nih.gov The selectivity of the separation can be finely tuned by adjusting the type and concentration of the ion-pairing reagent and the composition of the mobile phase. thermofisher.com

Predicting the chromatographic behavior of molecules through computational analysis is an advanced methodology that has been applied to acidic drugs, including Iopanoic acid. researchgate.net This approach uses computational chemistry to model and quantify the interactions between an analyte and the stationary phase, thereby predicting its retention in liquid chromatography. envstd.commdpi.com

In one study, the retention factors of various acidic drugs, including Iopanoic acid, on a pentyl-bonded silica gel were correlated with interaction energy values calculated using molecular mechanics (MM2). researchgate.net The analysis simulates the direct interaction between the drug molecule and a model of the stationary phase. The study found a significant correlation between the experimentally determined retention factors (log k) and the calculated interaction energy values of the final structure (ΔFS). researchgate.net This computational method provides a new avenue for understanding retention mechanisms and for the rapid optimization of chromatographic separation conditions without extensive empirical experimentation. nih.gov

Table 2: Computational and Chromatographic Data for Iopanoic Acid

| Parameter | Value | Source |

|---|---|---|

| log k (pH 2.00) | 1.346 | researchgate.net |

| log k (pH 4.50) | 1.087 | researchgate.net |

| log k (pH 6.00) | 0.692 | researchgate.net |

| log k (pH 7.40) | 0.607 | researchgate.net |

| Final Structure Interaction Energy (FS) | -8.2455 | researchgate.net |

Spectroscopic and Spectrometric Methods

Spectroscopic techniques are indispensable for the identification and structural confirmation of Iopanoic acid. These methods provide detailed information about the molecule's functional groups and the arrangement of its atoms.

Infrared (IR) spectrophotometry is a cornerstone technique for the identification of Iopanoic acid. who.int The method is based on the principle that specific chemical bonds and functional groups absorb infrared radiation at characteristic frequencies. The resulting IR spectrum serves as a unique molecular "fingerprint." docbrown.info

According to major pharmacopoeias, a primary identity test for Iopanoic acid involves comparing its infrared absorption spectrum with that of a reference standard; the spectra must be concordant. who.intdrugfuture.com The spectrum of Iopanoic acid exhibits characteristic absorption bands corresponding to its key functional groups.

Table 3: Key Functional Groups of Iopanoic Acid and Their Expected IR Absorption Ranges

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Characteristics | Source |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad trough due to hydrogen bonding | libretexts.org |

| Carboxylic Acid | C=O stretch | 1680 - 1750 | Strong, sharp absorption | libretexts.org |

| Amine | N-H stretch | 3100 - 3500 | Medium absorption | libretexts.org |

| Aromatic Ring | C-H stretch | ~3000 - 3100 | Medium to weak absorptions |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like Iopanoic acid. researchgate.nethyphadiscovery.com It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule, allowing for unambiguous confirmation of its complex structure.

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. core.ac.uk Publicly available spectral data for Iopanoic acid provides precise chemical shifts that are consistent with its known structure. nih.gov Advanced two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish connectivities between atoms, further confirming the structural assignment. core.ac.uk

Table 4: ¹H NMR Spectral Data for Iopanoic Acid

| Chemical Shift (ppm) | Solvent | Instrument Frequency | Source |

|---|

Table 5: ¹³C NMR Spectral Data for Iopanoic Acid

| Chemical Shift (ppm) | Solvent | Instrument Frequency | Source |

|---|

LC-MS/MS for Metabolite Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as a powerful and sophisticated alternative to radioactive assays for studying the metabolism of iopanoic acid. oup.comoup.com This highly sensitive technique allows for the simultaneous detection, identification, and quantification of the parent compound and its metabolites, providing a detailed view of metabolic pathways. oup.com In the context of iopanoic acid's interaction with deiodinase enzymes, LC-MS/MS has been instrumental in verifying that iopanoic acid acts not only as an inhibitor but also as a substrate for type 1 deiodinase (DIO1). oup.comnih.gov

The methodology involves separating the analyte and its metabolites from a biological matrix using liquid chromatography, followed by detection with tandem mass spectrometry. epa.gov For analysis, negative electrospray ionization is often employed, with detection in the multiple reaction monitoring (MRM) mode. oup.com Compound-specific mass spectrometric parameters are optimized by directly injecting standard solutions of the analyte. oup.com For instance, the deiodination products of iopanoic acid (m/z 569) can be studied using a combined MRM and negative precursor ion scan of m/z 126, which corresponds to the iodide ion. oup.com The transition from the parent ion to a fragment ion, such as (M-H)⁻ → (M-H-I)⁻, is typically used for detection by MS/MS. oup.comoup.com

Sample preparation for LC-MS/MS analysis of enzymatic reactions often involves stopping the reaction and precipitating proteins with an acid, such as trichloroacetic acid. oup.comoup.com After centrifugation, the supernatant is collected for analysis. oup.comoup.com This approach has been successfully used to quantify thyroid hormone metabolic products as a measure of deiodinase activity following exposure to iopanoic acid in rodent models. epa.gov While LC-MS/MS requires significant technical expertise and specialized equipment, it offers unparalleled specificity and the ability to create a comprehensive profile of substrate turnover and metabolite formation. oup.comoup.comnih.gov

| Parameter | Description | Source |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | oup.comoup.com |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | oup.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | oup.com |

| Parent Compound (m/z) | Iopanoic Acid (m/z 569) | oup.comoup.com |

| Key MS/MS Transition | (M-H)⁻ → (M-H-I)⁻ | oup.comoup.com |

| Application | Identification and quantification of iopanoic acid and its deiodination products. | oup.comepa.gov |

Non-Radioactive Assays for Biochemical Activity

To circumvent the challenges associated with handling radioactive materials, non-radioactive assays have been developed to measure the biochemical activity of enzymes that metabolize iopanoic acid, such as deiodinases. oup.comnih.gov These methods provide a safer and more accessible alternative for screening potential enzyme substrates and inhibitors. oup.comoup.com

Sandell-Kolthoff Reaction for Iodide Release Quantification

A prominent non-radioactive method for determining deiodinase activity is based on the Sandell-Kolthoff reaction. oup.comnih.govresearchgate.net This classic catalytic method quantifies the amount of iodide released from a substrate, such as iopanoic acid, during an enzymatic reaction. oup.comnih.gov The underlying principle is the catalytic effect of iodide on the redox reaction between cerium(IV) (Ce⁴⁺) and arsenic(III) (As³⁺) under acidic conditions. oup.comresearchgate.net In this reaction, the yellow Ce⁴⁺ is reduced to the colorless cerium(III) (Ce³⁺). europa.eu The rate of this destaining is directly proportional to the concentration of iodide present, which acts as the catalyst. oup.comnih.gov

To perform the assay, the enzymatic deiodination of iopanoic acid is carried out, and the reaction is stopped. oup.com The liberated free iodide is then separated from the remaining substrate and metabolites, often using cation exchange chromatography. oup.com The iodide-containing eluate is transferred to a microtiter plate, and the reagents for the Sandell-Kolthoff reaction (a cerium solution and an arsenite solution) are added. oup.com The change in absorbance, typically measured at 415 nm, is monitored over a specific time period. oup.com By comparing the rate of color change to a standard curve prepared with known iodide concentrations, the amount of iodide released during the enzymatic reaction can be precisely calculated. oup.com This method has been successfully adapted to a high-throughput, 96-well plate format, facilitating the screening of multiple compounds. oup.comresearchgate.net It was through this assay that iopanoic acid, previously known primarily as a deiodinase inhibitor, was identified as a substrate for DIO1. oup.comnih.govresearchgate.net

| Component | Role in Assay | Source |

|---|---|---|

| Iodide (I⁻) | Catalyst; product of deiodination | oup.com |

| Cerium(IV) (Ce⁴⁺) | Oxidant (yellow) | oup.com |

| Arsenic(III) (As³⁺) | Reductant | oup.com |

| Cerium(III) (Ce³⁺) | Reduced product (colorless) | europa.eu |

| Measurement | Decrease in absorbance (e.g., at 415 nm) over time | oup.com |

Titrimetric Methods for Iopanoic Acid Assay

Titrimetric analysis provides a classic and reliable quantitative method for the assay of iopanoic acid, primarily by determining its total iodine content. These methods are foundational in pharmacopeial standards for ensuring the purity and strength of the drug substance. nih.govdrugfuture.com

Potentiometric Titration for Iodine Content

Potentiometric titration is a specific and accurate titrimetric method employed for the determination of the iodide content in iopanoic acid. nih.govdrugfuture.com This method relies on measuring the change in potential of a solution as a titrant is added, with the endpoint being determined by the point of maximum potential change. mt.com

According to pharmacopeial procedures, the assay involves first liberating the covalently bound iodine from the iopanoic acid molecule. drugfuture.com A precisely weighed sample of iopanoic acid is treated with zinc powder and sodium hydroxide solution or acetic acid and boiled under reflux. drugfuture.comwho.int This process reduces the organic iodide to inorganic iodide ions. After cooling and filtration to remove the zinc powder, the resulting filtrate, which contains the iodide ions, is acidified with acetic acid. drugfuture.com

The solution is then titrated with a standardized silver nitrate (AgNO₃) solution. nih.govdrugfuture.com A silver electrode or a platinum ring electrode can be used as the indicator electrode to monitor the potential change as silver iodide (AgI) precipitates. nih.govmt.com The endpoint of the titration is detected potentiometrically. drugfuture.com Each milliliter of the 0.1 mol/L silver nitrate titrant is equivalent to a specific mass of iopanoic acid, allowing for the calculation of the substance's purity. drugfuture.com

| Step | Procedure | Reagents | Source |

|---|---|---|---|

| 1. Sample Preparation | A precisely weighed amount of dried iopanoic acid is used. | Iopanoic Acid | drugfuture.com |

| 2. Iodine Liberation | The sample is boiled under reflux to convert organic iodine to inorganic iodide. | Zinc powder, Sodium hydroxide TS or Acetic acid | drugfuture.comwho.int |

| 3. Filtration | The mixture is cooled and filtered to remove excess zinc. | Water | drugfuture.com |

| 4. Titration | The filtrate is acidified and titrated. | Acetic acid, 0.1 mol/L Silver nitrate VS | drugfuture.com |

| 5. Endpoint Detection | The endpoint is determined by the maximum change in potential. | Potentiometer with appropriate electrode | drugfuture.com |

Purity and Impurity Assessment Methods

Ensuring the purity of iopanoic acid is critical for its use. Pharmacopeial monographs specify limits for various potential impurities, including inorganic halides and free iodine, which can arise from the manufacturing process or degradation. who.int

Soluble Halides and Free Iodine Determination

A common impurity test for iopanoic acid is the limit test for iodides, a type of soluble halide. This test is designed to detect and quantify trace amounts of inorganic iodide that are not organically bound within the iopanoic acid molecule. who.int

The procedure, as outlined in The International Pharmacopoeia, involves dissolving a specified amount of iopanoic acid in a minimum volume of dilute sodium hydroxide solution. who.int The solution is then diluted with water, and nitric acid is added dropwise to precipitate the iopanoic acid completely. An excess of nitric acid is added, and the mixture is filtered. The precipitate is washed with water, and the washings are combined with the filtrate. who.int

To the filtrate, hydrogen peroxide and chloroform are added, and the mixture is shaken vigorously. Any iodide ions present are oxidized by the hydrogen peroxide to free iodine, which is then extracted into the chloroform layer, imparting a red-violet color. who.int The intensity of the color in the test solution is compared to that of a reference solution prepared concurrently with a known amount of iodide. The test passes if the color of the chloroform layer from the sample is not darker than that from the reference solution, ensuring that the level of soluble iodides is below the specified limit. who.int

Heavy Metals and Arsenic Analysis

The analysis of heavy metals and arsenic is a critical component of quality control for active pharmaceutical ingredients such as Iopanoic Acid. These elemental impurities can originate from various sources, including catalysts, raw materials, and manufacturing equipment, and their presence must be strictly controlled to ensure patient safety. thermofisher.com Modern analytical methodologies have shifted from traditional colorimetric limit tests to more sensitive and specific spectrometric techniques, aligning with updated regulatory guidelines like those from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH). thermofisher.com

Detailed research findings indicate that the determination of heavy metals and arsenic in pharmaceutical products involves two main stages: sample preparation and instrumental analysis.

Sample Preparation

A crucial first step in the analysis is the sample preparation, which aims to convert the solid Iopanoic acid into a liquid form suitable for instrumental analysis and to ensure the complete availability of the target analytes. rjas.ro The most common approach is acid digestion. rjas.ro This process typically involves dissolving the sample in a strong acid or a mixture of acids and often utilizes a closed-vessel microwave digestion system. dh.gov.hkbrooksapplied.com The use of microwave assistance accelerates the digestion process and prevents the loss of volatile elements. rjas.rofssai.gov.in Reagents for this process must be of high purity to avoid introducing contaminants; common acids used include nitric acid, hydrochloric acid, and sometimes hydrogen peroxide. brooksapplied.comusp.org

Analytical Methodologies

Several instrumental techniques are employed for the quantitative determination of heavy metals and arsenic. The choice of method often depends on the required sensitivity and the specific elements being tested.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive and specific technique capable of multi-element analysis at trace and ultra-trace levels. nih.gov It is recommended by modern pharmacopeial guidelines for elemental impurity testing. thermofisher.com The method involves introducing the digested sample into a high-temperature argon plasma, which ionizes the atoms of the elements. fssai.gov.in These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for precise quantification. nih.gov ICP-MS is suitable for detecting a wide range of elemental impurities, including arsenic, cadmium, lead, and mercury. thermofisher.comdh.gov.hk

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Also known as ICP-Atomic Emission Spectrometry (ICP-AES), this technique is another robust method for elemental analysis. thermofisher.comnih.gov Similar to ICP-MS, it uses an argon plasma to excite the atoms of the analytes. fssai.gov.in As these excited atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of the element in the sample. researchgate.net While generally less sensitive than ICP-MS, ICP-OES is a powerful tool for quantifying elemental impurities and is also recommended by regulatory bodies. thermofisher.com

Atomic Absorption Spectroscopy (AAS): AAS is a well-established technique for measuring metals in various samples. nih.govepa.gov The method involves vaporizing the sample in a flame or a graphite furnace to dissociate it into free atoms. epa.gov A light source, such as a hollow cathode lamp specific to the target element, is then directed through the atomized sample. The atoms absorb light at a characteristic wavelength, and the amount of absorption is proportional to the concentration of the analyte. epa.gov

Limit Test for Heavy Metals: Traditional pharmacopeial methods often include a general limit test for heavy metals. For Iopanoic acid, one such method specifies a limit of not more than 20 µg/g. who.int This test is typically a colorimetric procedure where the sample is treated to create a solution, which is then adjusted to a specific pH. uspnf.com A sulfide-releasing agent, such as thioacetamide, is added. If metals like lead, mercury, copper, or tin are present, they react to form colored sulfide precipitates. uspnf.com The color produced by the test sample is then visually compared to that of a standard lead solution at the specified limit. uspnf.com

The following tables summarize the analytical techniques and a specific pharmacopeial limit test for heavy metals in Iopanoic acid.

Table 1: Comparison of Modern Analytical Techniques for Heavy Metals

| Technique | Principle | Key Advantages | Typical Analytes |

|---|---|---|---|

| ICP-MS | Ionization in argon plasma followed by mass-to-charge ratio separation. fssai.gov.innih.gov | Very high sensitivity (ppt range), multi-element capability, specificity. thermofisher.comresearchgate.net | Arsenic, Cadmium, Lead, Mercury, Cobalt, Nickel, Vanadium. thermofisher.com |

| ICP-OES | Excitation of atoms in argon plasma and measurement of emitted light at specific wavelengths. fssai.gov.in | Robust, multi-element capability, good for higher concentrations. | Lead, Copper, Tin, Barium, Chromium, Molybdenum. thermofisher.com |

| AAS | Absorption of light by free atoms in the gaseous state. epa.gov | High specificity, well-established method. nih.gov | Lead, Cadmium, Zinc, Copper. fssai.gov.inepa.gov |

Table 2: Pharmacopeial Limit Test for Heavy Metals in Iopanoic Acid

| Parameter | Specification |

|---|---|

| Sample Quantity | 1.0 g who.int |

| Method | Method A, Procedure 3 (as per referenced pharmacopeia) who.int |

| Principle | Colorimetric comparison of sulfide precipitation. uspnf.com |

| Limit | Not more than 20 µg/g (ppm) who.int |

Theoretical and Computational Chemistry Studies of Iopanoic Acid

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are instrumental in understanding how iopanoic acid interacts with biological macromolecules.

Molecular docking studies are crucial for elucidating the interactions between iopanoic acid and its target proteins, such as serum albumin and deiodinases. Human Serum Albumin (HSA) is a major transport protein in the blood, and its binding affinity for drugs significantly influences their distribution and availability. sent2promo.com Iopanoic acid is known to bind to HSA, and computational models can predict the specific binding sites and the nature of the interaction.

Simulations reveal that the binding is driven by a combination of forces, including hydrophobic interactions, hydrogen bonds, and van der Waals forces. nih.gov The aromatic rings and the alkyl chain of iopanoic acid likely interact with hydrophobic pockets in the protein, while the carboxyl group can form hydrogen bonds with polar amino acid residues.

Studies on the binding of analogous compounds to HSA have determined dissociation constants, which quantify the binding affinity. For instance, the dissociation constant (K) for iopanoate with human serum albumin has been determined to be 0.15 µM, indicating a strong binding affinity. nih.gov Molecular modeling can further refine this understanding by identifying the key amino acid residues involved in the binding, which are often located in specific subdomains like IIA and IIIA of albumin. nih.gov

Table 1: Binding Affinity of Iopanoate with Human Serum Albumin

| Compound | Protein | Dissociation Constant (K) |

|---|---|---|

| Iopanoate | Human Serum Albumin | 0.15 µM nih.gov |

This interactive table summarizes the experimentally determined binding affinity. Molecular modeling helps to explain the structural basis for this high-affinity interaction.

The interaction of iopanoic acid with proteins can vary across different species due to variations in protein structure. Computational analysis allows for a comparative study of these interactions. By docking iopanoic acid into the structures of albumin from different species (e.g., human vs. bovine), researchers can predict differences in binding affinity and conformation.

These cross-species analyses are important in drug development and toxicology, as they help to extrapolate findings from animal models to humans. mdpi.com Such studies typically involve comparing the amino acid sequences and three-dimensional structures of the target proteins to identify differences in the binding pockets that could affect ligand interaction. Chemical cross-linking in combination with mass spectrometry is a powerful technique used to capture and identify protein-protein interactions in their native environment, which can be applied to understand how a small molecule like iopanoic acid might modulate these interactions across species. thermofisher.comspringernature.com

Density Functional Theory (DFT) Simulations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying the adsorption of molecules onto surfaces and for calculating thermodynamic properties.

DFT simulations can model the adsorption of iopanoic acid on various material surfaces, such as graphene. Graphene, a single layer of carbon atoms, is often used as a model surface in these studies due to its well-defined structure. nih.gov These simulations can determine the most stable adsorption geometry and the nature of the interaction.

The interaction between iopanoic acid and graphene is expected to be dominated by non-covalent forces, particularly van der Waals interactions between the aromatic rings of iopanoic acid and the graphene surface. nih.gov DFT calculations that include corrections for dispersion forces are essential for accurately describing these systems. frontiersin.org The simulations can also reveal the extent of charge transfer between the molecule and the surface, providing insight into the electronic perturbations that occur upon adsorption. ijcce.ac.ir The presence of functional groups on the graphene surface, such as hydroxyl or carboxyl groups (as in graphene oxide), can significantly influence the adsorption mechanism by introducing sites for hydrogen bonding. mdpi.com

DFT calculations are used to quantify the strength of the interaction between iopanoic acid and a surface by calculating the adsorption energy. A more negative adsorption energy corresponds to a more stable and favorable adsorption process. researchgate.net

Performing these calculations in a simulated aqueous environment is crucial for biological and environmental relevance. The presence of water molecules can affect the adsorption energy by competing for adsorption sites on the surface and by solvating the iopanoic acid molecule. DFT studies can explicitly include water molecules or use continuum solvation models to account for the effect of the solvent. These calculations provide a more realistic measure of the adsorption strength in conditions relevant to biological systems or water treatment processes. mdpi.com

Table 2: Representative Adsorption Energies from DFT Studies

| Adsorbate-Surface System | Environment | Typical Adsorption Energy Range (kJ/mol) | Primary Interaction Type |

|---|---|---|---|

| Aromatic molecules on Graphene | Vacuum | -50 to -100 | van der Waals, π-π stacking nih.govfrontiersin.org |

| Iodine species on Graphite | Vacuum | -30 to -50 | van der Waals frontiersin.org |

| Biomolecules on Graphene Oxide | Aqueous | Varies with functional groups | Hydrogen bonding, Electrostatic mdpi.com |

This interactive table shows typical adsorption energy ranges for related systems, as determined by DFT calculations. The specific values for iopanoic acid would depend on the precise model and conditions used.

Quantitative Structure-Activity/Retention Relationship (QSAR/QSRR) Studies

QSAR and QSRR are computational modeling techniques that establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or chromatographic retention time (QSRR). nih.gov

These models rely on calculating a set of molecular descriptors that quantify various aspects of a molecule's physicochemical properties, such as lipophilicity (logP), electronic properties (dipole moment), and steric properties (molecular volume). nih.govsrmist.edu.in

For iopanoic acid and related compounds, a QSAR model could be developed to predict their potency as inhibitors of deiodinase enzymes. By correlating molecular descriptors with inhibitory activity for a series of related compounds, the model can identify the key structural features that determine efficacy. This information is invaluable for designing new, more potent inhibitors.

QSRR models are particularly relevant in analytical chemistry. They can predict the retention time of iopanoic acid in different chromatographic systems, such as High-Performance Liquid Chromatography (HPLC). researchgate.netmdpi.comnih.gov This predictive capability can significantly speed up the development of analytical methods for quantifying the compound in biological or environmental samples. Furthermore, QSRR can provide insights into the molecular mechanisms governing the separation process. dntb.gov.ua

Table 3: Common Descriptors Used in QSAR/QSRR Models

| Descriptor Category | Examples | Property Represented |

|---|---|---|

| Lipophilic | logP, π-substituent constant | Hydrophobicity, membrane permeability srmist.edu.in |

| Electronic | Hammett constant, Dipole moment, Atomic charges | Electron distribution, ability to form bonds srmist.edu.in |

| Steric | Molar refractivity, Taft's constant, Molecular volume | Size and shape of the molecule srmist.edu.in |

| Topological | Connectivity indices | Molecular branching and structure nih.gov |

This interactive table lists common categories of molecular descriptors that form the basis of QSAR and QSRR models.

Theoretical Models for Radiopacity in Composites

The radiopacity of a material, or its ability to block X-rays, is a critical property for dental and medical composites, enabling them to be visible on radiographs. This visibility is essential for diagnosing secondary caries, assessing the marginal integrity of restorations, and monitoring the implant's position. The incorporation of radiopacifying agents, such as iopanoic acid, into a polymer matrix is a common strategy to enhance the radiopacity of these materials. Theoretical and computational models are instrumental in predicting and understanding the radiopacity of such composites, guiding the development of materials with optimal imaging characteristics.

The fundamental principle governing the radiopacity of a material is its ability to attenuate X-ray photons. This attenuation is primarily dependent on the material's thickness, density, and, most importantly, the atomic number of its constituent elements. nih.govmedinstitute.com The high atomic number of iodine (Z=53) in iopanoic acid makes it an effective radiopacifying agent. radiopaedia.org

Key Parameters in Theoretical Radiopacity Models:

| Parameter | Symbol | Description | Relevance to Iopanoic Acid Composites |

| Linear Attenuation Coefficient | μ | Represents the probability of an X-ray photon interacting with the material per unit length. | A higher μ for the composite indicates greater radiopacity. This is directly influenced by the concentration of iopanoic acid. |

| Mass Attenuation Coefficient | μ/ρ | The linear attenuation coefficient normalized by the material's density. It is independent of the physical state of the material. | This value is intrinsic to the chemical composition of the composite and is heavily influenced by the high mass attenuation coefficient of iodine. |

| Atomic Number | Z | The number of protons in the nucleus of an atom. | The high atomic number of iodine in iopanoic acid is the primary reason for its significant contribution to the composite's radiopacity. radiopaedia.org |

| Electron Density | ρe | The number of electrons per unit volume. | Higher electron density generally leads to increased X-ray attenuation. |

| Photon Energy | E | The energy of the incident X-ray photons. | The attenuation coefficient is energy-dependent. The K-edge of iodine (33.2 keV) is particularly relevant as photoelectric absorption is most likely to occur when the incident X-ray energy is close to this value. radiopaedia.org |

Computational approaches, such as Monte Carlo simulations, provide a more sophisticated method for modeling the radiopacity of composites. These simulations can trace the paths of individual X-ray photons as they interact with a detailed 3D model of the composite material, which includes the polymer matrix and dispersed iopanoic acid particles. By simulating the complex interactions of photons with the material, including photoelectric absorption and Compton scattering, Monte Carlo methods can provide a highly accurate prediction of the resulting radiograph's appearance.

The Beer-Lambert law provides a fundamental theoretical framework for understanding X-ray attenuation:

I = I₀e^(-μx)

Where:

I is the intensity of the transmitted X-ray beam.

I₀ is the intensity of the incident X-ray beam.

μ is the linear attenuation coefficient of the material.

x is the thickness of the material.

μ_composite = V_iopanoic_acid * μ_iopanoic_acid + V_matrix * μ_matrix

Where:

V_iopanoic_acid and V_matrix are the volume fractions of iopanoic acid and the polymer matrix, respectively.